2,3,6-Trifluorobenzoyl chloride
Overview
Description
2,3,6-Trifluorobenzoyl chloride is a chemical compound used in various syntheses and chemical reactions. It is notable for its fluorinated aromatic structure which imparts unique physical and chemical properties.
Synthesis Analysis
The synthesis of compounds related to 2,3,6-Trifluorobenzoyl chloride involves several steps, including condensation reactions and fluorination processes. For instance, the synthesis of related fluorobenzoyl compounds can involve reactions with key intermediates under mild conditions, as seen in the preparation of fluoreno[2,3-d:6,7-d']diimidazole derivatives (Chen et al., 2012).
Molecular Structure Analysis
The molecular structure of fluorinated benzoyl compounds is characterized by fluorine atoms attached to the aromatic ring, which significantly influences the compound's properties. For example, the structure of a highly fluorinated organic imide was determined to have specific dihedral angles between the fluorophenyl groups and the core structure (Valkonen et al., 2011).
Chemical Reactions and Properties
2,3,6-Trifluorobenzoyl chloride and similar compounds are reactive and can participate in various chemical reactions. For instance, 2-diazo-3,3,3-trifluoropropionyl chloride, a related compound, has been used for photoaffinity labeling due to its stability and reactivity (Chowdhry et al., 1976).
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions : It's used in palladium-mediated Suzuki−Miyaura cross-coupling reactions involving aryl chlorides or aryl triflates with arylboronic acids, showing high activity with electron-neutral and electron-rich aryl chlorides (Grasa et al., 2002).
Electrochemistry of Ionic Liquids : 2,3,6-Trifluorobenzoyl chloride is related to the study of the electrochemistry of ionic liquids, such as 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate, for identifying impurities like chloride (Xiao & Johnson, 2003).
Synthesis of Anti-inflammatory Drugs : It's applicable in the synthesis of anti-inflammatory drugs like Fenbufen and key intermediates in the synthesis of sartans, a class of drugs used to treat high blood pressure and heart failure (Grasa et al., 2002).
Photoaffinity Labeling : 2,3,6-Trifluorobenzoyl chloride derivatives are used for photoaffinity labeling in biological research, offering less rearrangement and more stability than other diazoacyl reagents (Chowdhry et al., 1976).
Formation of Phenanthrene Derivatives : It's involved in iridium-catalyzed annulative coupling processes that form phenanthrene derivatives, a type of polyaromatic hydrocarbon (Nagata et al., 2014).
Antibacterial/Antifungal Activities : Derivatives of 2,3,6-Trifluorobenzoyl chloride, such as galactopyranoside derivatives, are studied for their antibacterial and antifungal activities. These derivatives are potential candidates for microbial pathogens (Ahmmed et al., 2022).
Safety And Hazards
This chemical is considered hazardous. It is combustible and causes severe skin burns and eye damage . In case of contact with skin or eyes, it is advised to rinse immediately with plenty of water . If swallowed, one should rinse the mouth and not induce vomiting . In case of fire, CO2, dry chemical, or foam should be used for extinction .
properties
IUPAC Name |
2,3,6-trifluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF3O/c8-7(12)5-3(9)1-2-4(10)6(5)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUGJQMADYEWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344095 | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trifluorobenzoyl chloride | |
CAS RN |
189807-20-3 | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6-Trifluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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